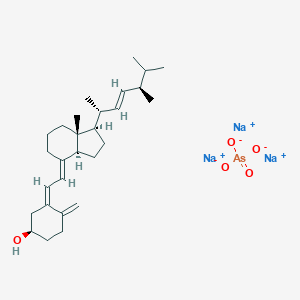![molecular formula C8H13NO2 B055956 Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) CAS No. 119163-32-5](/img/structure/B55956.png)
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) is a chemical compound that belongs to the group of pyrrolidine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to the presence of the oxirane ring in its structure. It has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress the replication of certain viruses, and exhibit antibacterial activity against various pathogens. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) for lab experiments include its ease of synthesis, versatility in chemical reactions, and potential therapeutic applications. However, its limitations include its relatively low stability and reactivity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI). These include the synthesis of novel derivatives with improved properties and potential therapeutic applications, the investigation of its mechanism of action and biochemical effects, and the development of new synthetic routes and methodologies for its preparation. Additionally, further studies are needed to explore its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis.
Méthodes De Synthèse
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) can be synthesized through the reaction of pyrrolidine with 3-chloropropionyl chloride, followed by treatment with sodium hydroxide and epichlorohydrin. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various bioactive compounds, including antiviral, anticancer, and antibacterial agents. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
119163-32-5 |
|---|---|
Nom du produit |
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
[(2R,3S)-3-methyloxiran-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H13NO2/c1-6-7(11-6)8(10)9-4-2-3-5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
FOMZAFBFMPAQDG-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1[C@@H](O1)C(=O)N2CCCC2 |
SMILES |
CC1C(O1)C(=O)N2CCCC2 |
SMILES canonique |
CC1C(O1)C(=O)N2CCCC2 |
Synonymes |
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



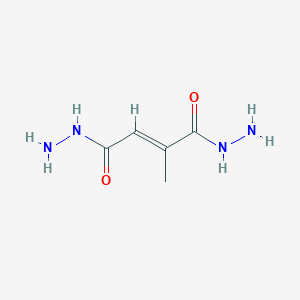
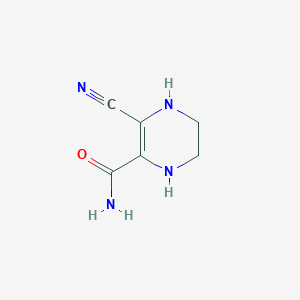

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

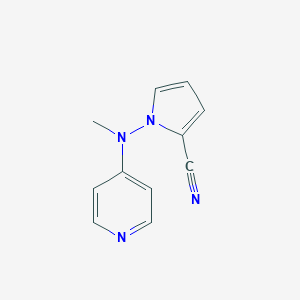

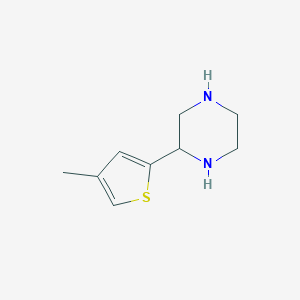
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
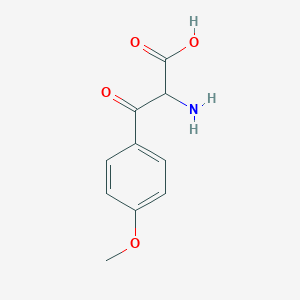
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

